Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRQADSGOKVKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597233 | |
| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124236-37-9 | |
| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation with Diethyl Malonate
A four-step synthetic route adapted from CN109232399B demonstrates the utility of diethyl malonate in constructing pyridine derivatives. While the patent focuses on 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, the methodology can be extrapolated to the target compound:
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Step 1: Condensation Reaction
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Reagents : 2-Chloro-5-nitropyridine derivative, diethyl malonate, sodium hydride (NaH).
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Conditions : Tetrahydrofuran (THF) at 0°C, stirred for 30 minutes, followed by dropwise addition of the pyridine substrate. Reaction proceeds at 25°C for 24 hours.
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Yield : ~140% (crude), though this likely reflects unoptimized conditions or measurement errors.
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Step 2: Hydrolysis and Decarboxylation
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Step 3: Esterification
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Reagents : Methanol, acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>).
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Conditions : Reflux to facilitate Fischer esterification.
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Challenges : Competing hydrolysis of the trifluoromethyl group necessitates careful control of reaction pH and temperature.
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Table 1: Optimization of Hydrolysis Conditions for Step 2
| HCl Concentration | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 6N | 100 | 24 | 76.6 |
| 2N | 80 | 24 | 30.0 |
| 2N | 100 | 24 | 45.0 |
| 8N | 100 | 24 | 58.0 |
Bromination Followed by Methoxylation
Methoxylation via Nucleophilic Substitution
Replacing bromine with a methoxy group requires:
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Reagents : Sodium methoxide (NaOCH<sub>3</sub>).
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Conditions : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
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Side Reactions : Competing elimination or over-substitution necessitates stoichiometric control.
Trifluoromethylation of Pre-Functionalized Pyridines
Radical Trifluoromethylation
A method described in Degruyter for pyrrole derivatives employs sodium trifluoromethanesulfinate (CF<sub>3</sub>SO<sub>2</sub>Na) and tert-butyl hydroperoxide (TBHP) under radical conditions. Adapted for pyridines:
Directed Ortho-Metalation
Introducing the trifluoromethyl group at position 5 requires a directing group (e.g., ester at position 2):
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Metalation : Use of LDA (lithium diisopropylamide) at -78°C.
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Quenching : Reaction with CF<sub>3</sub>X (X = I, Br) or Ruppert-Prakash reagent (CF<sub>3</sub>TMS).
Industrial-Scale Production
Continuous Flow Synthesis
Patent WO2017198812A2 highlights advancements in scalable pyridine derivative production:
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Reactors : Continuous flow systems reduce reaction times from 24 hours to <1 hour.
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Catalysts : Heterogeneous catalysts (e.g., Pd/C) enhance selectivity for esterification and trifluoromethylation.
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Purification : Short-path distillation or simulated moving bed (SMB) chromatography ensures >99% purity.
Table 2: Comparison of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 h | 45 min |
| Yield | 65% | 88% |
| Purity | 95% | 99% |
| Solvent Consumption | 10 L/kg | 2 L/kg |
Challenges and Optimization Strategies
Competing Side Reactions
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Ester Hydrolysis : Mitigated by using anhydrous conditions and molecular sieves during esterification.
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Trifluoromethyl Group Stability : Avoid strong bases or nucleophiles that may displace the CF<sub>3</sub> group.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products:
Oxidation: 5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate has shown promise in various pharmacological applications:
- Antimicrobial Activity : Studies indicate that the compound can inhibit the growth of certain bacteria and fungi due to its ability to interact with biological targets.
- Anticancer Potential : Research has demonstrated its efficacy against cancer cell lines, suggesting pathways involving enzyme modulation and cellular signal interference .
Case Study: Anticancer Activity
In a study published in PubChem, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of control compounds. This positions it as a potential lead compound for further drug development.
Agrochemical Applications
The compound is also utilized in agrochemicals, particularly as a herbicide:
- Weed Control : this compound has been incorporated into formulations aimed at controlling key weeds in cereal crops like wheat. Its high herbicidal activity against grass species makes it an effective component in crop protection strategies .
Data Table: Herbicidal Efficacy
| Compound Name | Target Weeds | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Annual grasses | 200 | 85% |
| Fluazifop-butyl | Perennial grasses | 300 | 90% |
Material Science Applications
In material science, this compound serves as a building block for synthesizing advanced materials:
- Polymer Chemistry : Its unique properties allow for the development of fluorinated polymers with enhanced thermal stability and chemical resistance.
- Nanotechnology : The compound can be utilized in the functionalization of nanoparticles for targeted drug delivery systems due to its lipophilic nature .
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key parameters of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate and structurally related compounds:
Key Comparative Insights
Substituent Effects :
- Chlorine vs. Trifluoromethyl : The presence of a chlorine atom in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate increases molecular weight (239.58 vs. 205.13) and enables halogen-bonding interactions, which are critical in catalytic cross-coupling reactions .
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., CAS 128072-94-6) exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, making them preferable in prodrug formulations .
Heterocyclic Fusion :
- Compounds with fused rings (e.g., imidazo[1,2-a]pyridine or pyrrolo[2,3-b]pyridine) demonstrate enhanced rigidity and binding affinity to biological targets. For example, Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is explored for NMDA receptor modulation due to its planar structure and improved CNS penetration .
Functional Group Reactivity :
- The aldehyde derivative (5-(trifluoromethyl)pyridine-2-carboxaldehyde) lacks the ester group but introduces a reactive aldehyde, enabling its use in Schiff base formation or reductive amination .
Biological Activity
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (MTFPC) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and its potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
MTFPC is characterized by its molecular formula , featuring a trifluoromethyl group at the 5-position and a carboxylate ester at the 2-position. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable compound in drug development.
Target Interactions
MTFPC interacts with various biological targets, influencing multiple cellular processes. The trifluoromethyl group is believed to play a crucial role in modulating the compound's interactions with enzymes and receptors due to its unique physicochemical properties.
Biochemical Pathways
Research indicates that MTFPC may affect several biochemical pathways, including:
- Enzyme Inhibition : MTFPC has been shown to inhibit β-secretase (BACE), an enzyme implicated in Alzheimer’s disease, suggesting potential neuroprotective effects.
- Cell Signaling : The compound influences pathways such as NF-kB, which is critical for inflammatory responses.
- Cellular Metabolism : MTFPC alters metabolic processes within cells, potentially leading to varied physiological effects depending on dosage and exposure duration .
Antitumor Effects
MTFPC exhibits significant antitumor activity. In vitro studies have reported IC50 values indicating its efficacy against various cancer cell lines:
These results underscore the compound's potential as an anticancer agent, particularly in breast cancer models.
Antimicrobial Activity
MTFPC has also been evaluated for its antimicrobial properties. Preliminary findings suggest effectiveness against both bacterial and fungal strains:
- Bacterial Strains : Exhibited notable activity against E. coli and S. aureus.
- Fungal Strains : Demonstrated antifungal properties against A. flavus and A. niger.
This broad-spectrum antimicrobial activity positions MTFPC as a candidate for further development in infectious disease treatment .
Neuroprotective Potential
A study investigating the neuroprotective effects of MTFPC highlighted its ability to inhibit BACE, leading to decreased amyloid-beta accumulation in neuronal cells, which is pivotal in Alzheimer's pathology. This suggests that MTFPC could be developed into a therapeutic agent for neurodegenerative diseases.
Toxicological Assessment
Animal model studies have shown that while lower doses of MTFPC can enhance enzyme activity beneficially, higher doses may lead to hepatotoxicity. This duality emphasizes the importance of dosage regulation in therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution of halogenated precursors. For example, chloropyridine derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) can undergo carboxylation using palladium-catalyzed carbonylation or direct esterification with methanol under acidic conditions. Optimization involves controlling temperature (e.g., reflux in methanol at 60–80°C) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions). Purity is enhanced via recrystallization or column chromatography, as seen in analogous pyridine ester syntheses .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization techniques include:
- LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ ion) and assess purity. For related trifluoromethylpyridines, LCMS data often show distinct fragmentation patterns due to the electron-withdrawing CF₃ group .
- HPLC : Retention time analysis (e.g., 0.99 minutes under SMD-TFA50 conditions for similar compounds) ensures batch consistency .
- ¹H/¹³C NMR : The CF₃ group induces deshielding in adjacent protons, with characteristic splitting patterns. For example, pyridine ring protons typically appear in the δ 7.5–9.0 ppm range .
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
The CF₃ group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic aromatic substitution at the 2- and 4-positions. However, steric hindrance from the methyl ester at position 2 may limit reactivity at adjacent sites. Computational studies (e.g., DFT) are recommended to predict regioselectivity in further functionalization .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
Regioselective modification often targets the 3- or 6-positions of the pyridine ring. Strategies include:
- Directed ortho-Metalation : Using a strong base (e.g., LDA) to deprotonate the position adjacent to the ester, followed by electrophilic quenching .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position (if halogenated) with aryl boronic acids, as demonstrated in EP 4,374,877 A2 for creating kinase inhibitors .
- Protection/Deprotection : Temporary masking of the ester group with tert-butyl or benzyl groups to direct reactivity to other sites .
Q. What are the stability challenges of this compound under acidic, basic, or high-temperature conditions?
- Acidic Conditions : The ester group may hydrolyze to the carboxylic acid, especially in strong acids (e.g., HCl/H₂O).
- Basic Conditions : Saponification of the ester is likely above pH 8. Stability tests in buffers (pH 3–11) at 25–60°C are advised to define storage guidelines .
- Thermal Stability : Differential Scanning Calorimetry (DSC) data for analogous pyridine esters show decomposition above 150°C, suggesting heating should be limited during reactions .
Q. How does this compound perform as a building block in multicomponent reactions (MCRs)?
This compound serves as a versatile electrophile in MCRs due to its electron-deficient ring. For example:
- Ugi Reaction : Reacting with amines, isocyanides, and aldehydes to generate peptidomimetics.
- Hantzsch Dihydropyridine Synthesis : Combining with β-keto esters and ammonia to form polycyclic structures. Yield optimization requires stoichiometric control and microwave-assisted heating to reduce side products .
Q. What computational tools are effective in predicting the biological activity of derivatives?
- Molecular Docking : Software like AutoDock Vina can model interactions with target proteins (e.g., kinases or GPCRs), leveraging the compound’s rigidity and CF₃ hydrophobicity.
- QSAR Models : Training datasets using IC₅₀ values from analogous trifluoromethylpyridines to predict bioavailability and toxicity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers validate data?
For example, 2-chloro-5-(trifluoromethyl)pyridine has a reported melting point of 28–31°C , while ethyl esters of related pyridines show higher variability. Researchers should:
- Cross-reference multiple sources (e.g., Reaxys, SciFinder).
- Perform DSC analysis to confirm thermal properties.
- Consider polymorphism by testing recrystallization solvents (e.g., hexane vs. ethanol) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
